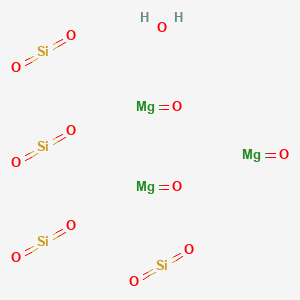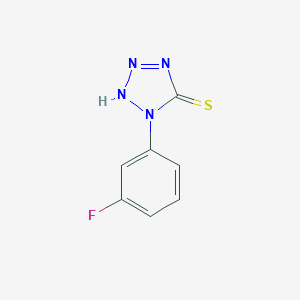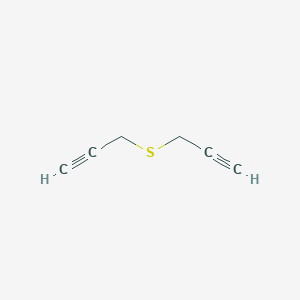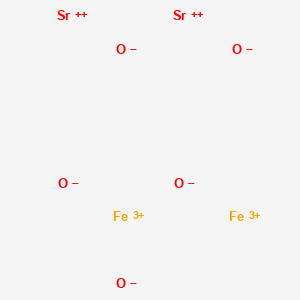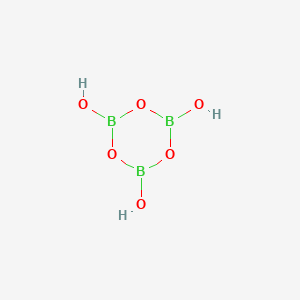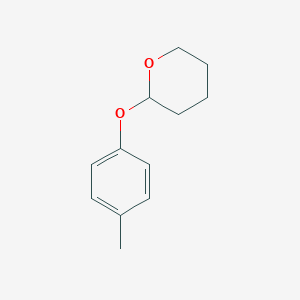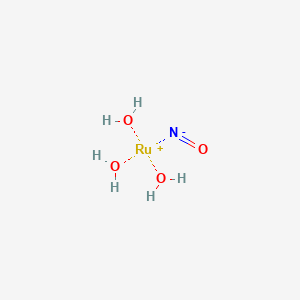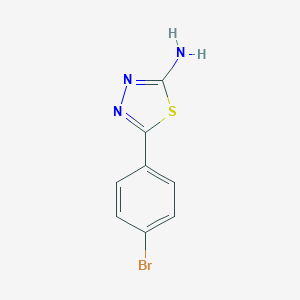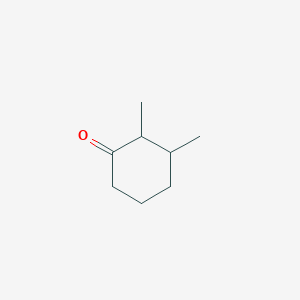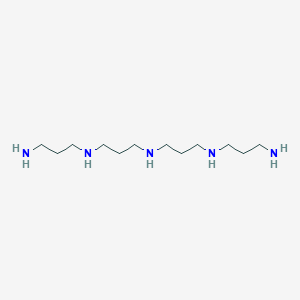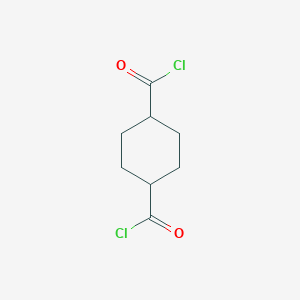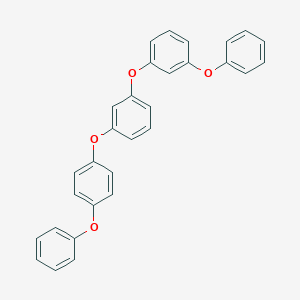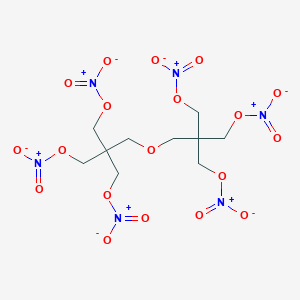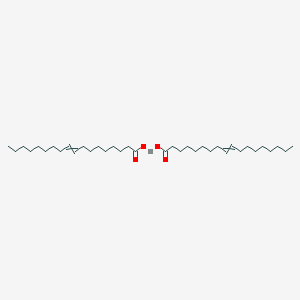
Cadmium oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium oleate is a chemical compound that is widely used in scientific research. It is a cadmium salt of oleic acid, a fatty acid that is commonly found in animal and vegetable fats. Cadmium oleate is a white, odorless, and water-insoluble powder that has various applications in the field of chemistry and biology.
Mécanisme D'action
Cadmium ions have been shown to interact with various proteins and enzymes in biological systems. Cadmium oleate can enter cells and release cadmium ions, which can bind to proteins and enzymes and disrupt their function. Cadmium ions can also induce oxidative stress and DNA damage, which can lead to cell death.
Effets Biochimiques Et Physiologiques
Cadmium oleate has been shown to have various biochemical and physiological effects on cells and organisms. It can induce apoptosis, inhibit cell proliferation, and cause DNA damage. Cadmium ions can also disrupt calcium homeostasis and inhibit the activity of various enzymes, including ATPases and kinases. Cadmium exposure has been linked to various health effects, including kidney damage, lung cancer, and osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
Cadmium oleate is a useful tool for studying the properties of cadmium ions in biological systems. It can be used as a model system to study the effects of cadmium exposure on cells and organisms. However, cadmium is a toxic metal that can cause health effects, and its use in research should be carefully controlled. Cadmium oleate is also water-insoluble, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for research on cadmium oleate. One area of research is the synthesis of cadmium oleate nanoparticles, which could have potential applications in catalysis and drug delivery. Another area of research is the development of new methods for detecting cadmium ions in biological systems. Finally, there is a need for further research on the health effects of cadmium exposure and the mechanisms of cadmium toxicity.
Conclusion:
Cadmium oleate is a useful tool for studying the properties of cadmium ions in biological systems. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on cadmium oleate and its applications could lead to new discoveries and advancements in the field of chemistry and biology.
Méthodes De Synthèse
Cadmium oleate can be synthesized by reacting cadmium chloride with sodium oleate in an aqueous solution. The reaction results in the formation of cadmium oleate and sodium chloride, which can be separated by filtration. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
Cadmium oleate is widely used in scientific research as a catalyst and a precursor for the synthesis of various compounds. It is also used as a model system to study the properties of metal ions in biological systems. Cadmium oleate has been used in the synthesis of cadmium sulfide nanoparticles, which have potential applications in solar cells and photocatalysis. It has also been used in the synthesis of cadmium telluride nanoparticles, which have potential applications in optoelectronics and photovoltaics.
Propriétés
Numéro CAS |
10468-30-1 |
|---|---|
Nom du produit |
Cadmium oleate |
Formule moléculaire |
C36H66CdO4 |
Poids moléculaire |
675.3 g/mol |
Nom IUPAC |
cadmium(2+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
Clé InChI |
ZTSAVNXIUHXYOY-UHFFFAOYSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cd+2] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cd+2] |
Autres numéros CAS |
10468-30-1 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



